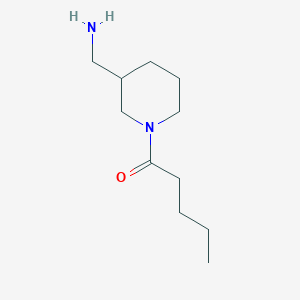

![molecular formula C10H11ClN4 B1464933 [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250754-45-0](/img/structure/B1464933.png)

[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Descripción general

Descripción

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability, resistance to oxidation and reduction, and its ability to participate in various chemical reactions .

Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form polymers, and undergo various transformations such as N-alkylation and reduction .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthesis Techniques

Compounds with 1,2,3-triazole structures, such as "[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine," are often synthesized through 1,3-dipolar cycloaddition reactions. This method yields high-purity products and allows for detailed structural characterization using techniques like NMR spectroscopy, FT-IR, and X-ray diffraction crystallography. These methods provide insights into the molecular structure, confirming the presence of the triazole ring and other functional groups (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

Chemical Properties

Understanding the chemical properties of such compounds is crucial for their application in various fields. Spectroscopic characterization, including 13C/1H-NMR and mass spectrometry, plays a vital role in determining the functional groups and molecular framework, which are essential for further applications in medicinal chemistry and material science (Ganesh Shimoga, E. Shin, & Sang‐Youn Kim, 2018).

Potential Therapeutic Applications

- Antimicrobial Activities: The triazole moiety is a key structural feature in developing antimicrobial agents. Compounds similar to "[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine" have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Preliminary screening results indicate that these compounds exhibit moderate to very good antimicrobial activities, comparable to first-line drugs. This suggests their potential as novel antimicrobial agents, with the triazole ring playing a critical role in their activity (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).

Catalytic and Material Science Applications

- Catalytic Activity: The structural versatility of triazole derivatives makes them suitable ligands in catalysis. Research on novel ruthenium complexes bearing triazole-based ligands has shown excellent activity and selectivity in the hydrogenation of ketones and aldehydes. This highlights the potential of triazole compounds in catalytic applications, where their ability to stabilize transition states and interact with substrates can lead to efficient catalytic processes (Roberto Sole, M. Bortoluzzi, A. Spannenberg, S. Tin, Valentina Beghetto, & J. D. de Vries, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(3-chloro-2-methylphenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-7-9(11)3-2-4-10(7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQFAQANXAPOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1464850.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464851.png)

![3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464855.png)

![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B1464856.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464860.png)

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine](/img/structure/B1464862.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1464865.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1464866.png)

![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464867.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464870.png)

![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464872.png)